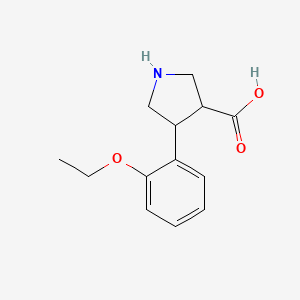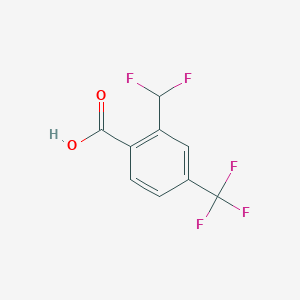
2-(Difluoromethyl)-4-(trifluoromethyl)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid is an organic compound that features both difluoromethyl and trifluoromethyl groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzoic acid derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-based catalysts and novel difluorocarbene reagents has also been explored to streamline the production process .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl and difluoromethyl groups to less fluorinated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
科学研究应用
2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance
作用机制
The mechanism by which 2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the difluoromethyl group, making it less versatile in certain chemical reactions.
2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, which can lead to different reactivity and applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: Features a single fluorine atom in addition to the trifluoromethyl group, offering distinct chemical properties.
Uniqueness
This dual fluorination enhances its utility in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C9H5F5O2 |
|---|---|
分子量 |
240.13 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)6-3-4(9(12,13)14)1-2-5(6)8(15)16/h1-3,7H,(H,15,16) |
InChI 键 |
SPOZFXIDNYCHIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


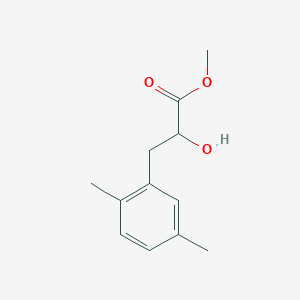
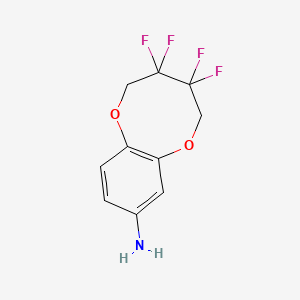
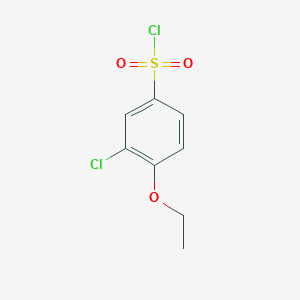

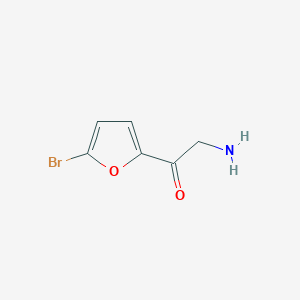
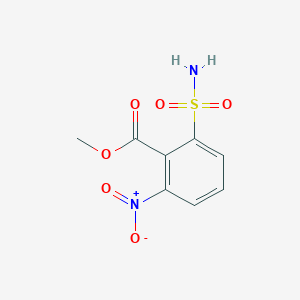
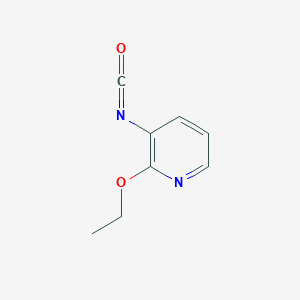
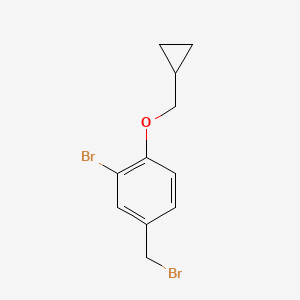
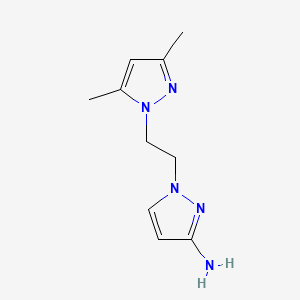
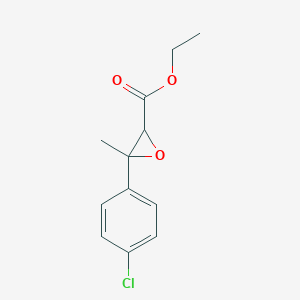
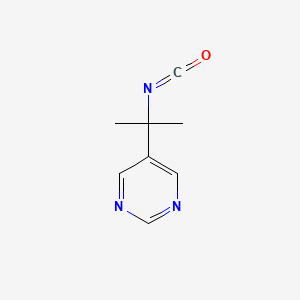
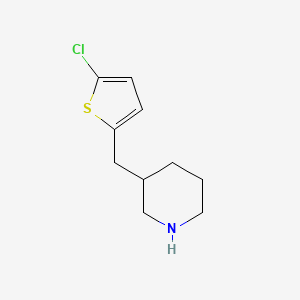
![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)
